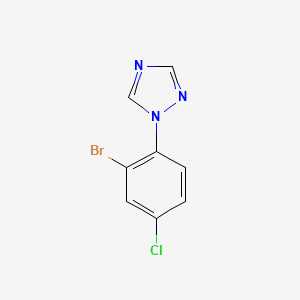

1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole

Description

Crystal System and Space Group Characteristics

The crystallographic analysis of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole reveals fundamental geometric parameters that define its three-dimensional structure. Related 1,2,4-triazole derivatives have been shown to crystallize in various crystal systems, with many exhibiting monoclinic or triclinic symmetries. The 1,2,4-triazole ring itself maintains a nearly planar configuration, with maximum deviations from planarity typically ranging between 0.009 and 0.067 angstroms, as observed in structurally similar compounds.

The molecular geometry is significantly influenced by the relative orientation of the phenyl and triazole rings. In comparable 1,2,4-triazole derivatives containing halogenated phenyl substituents, the phenyl ring adopts an almost perpendicular orientation relative to the triazole ring, with dihedral angles typically ranging from 82 to 89 degrees. This near-perpendicular arrangement is attributed to steric effects and electronic repulsion between the halogen substituents and the triazole nitrogen atoms.

Bond Length Analysis and Halogen Positioning

The carbon-halogen bond lengths in this compound are characteristic of aromatic carbon-halogen bonds. Based on comparative analysis with similar compounds, the carbon-bromine bond length is expected to be approximately 1.898 angstroms, while the carbon-chlorine bond length should be around 1.355 to 1.400 angstroms. The positioning of the bromine atom at the ortho position (position 2) and the chlorine atom at the para position (position 4) of the phenyl ring creates a specific electronic environment that influences the overall molecular stability and reactivity.

The 1,2,4-triazole ring exhibits characteristic bond lengths that reflect the delocalized electronic structure. The carbon-nitrogen bonds within the triazole ring typically range from 1.327 to 1.379 angstroms, while the nitrogen-nitrogen bonds are approximately 1.377 angstroms. These bond lengths indicate significant electronic delocalization across the triazole ring system.

Intermolecular Interactions and Crystal Packing

The crystal packing of halogenated triazole compounds is governed by various intermolecular interactions. Hydrogen bonding patterns involving the triazole nitrogen-hydrogen group are particularly important, with nitrogen-hydrogen to sulfur interactions commonly observed in related structures. Additionally, carbon-hydrogen to pi interactions between alkyl or aromatic hydrogen atoms and the triazole ring system contribute to crystal stability.

The presence of halogen atoms introduces halogen bonding interactions, which can significantly influence the crystal packing arrangement. Bromine and chlorine atoms can participate in halogen-halogen contacts and halogen-hydrogen interactions, creating additional stabilization in the crystal lattice. These interactions typically occur at distances slightly longer than the sum of van der Waals radii but shorter than normal intermolecular contact distances.

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYVMIVXBKOUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Hydrazine derivatives react with carboxylic acids or acyl chlorides to form the triazole ring.

- The process typically involves heating under acidic or basic conditions to promote cyclization.

Key Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction temperature | 0–30 °C | Mild conditions favor selectivity |

| Solvent | Dichloromethane, chloroform, or toluene | Solvent choice influences yield and purity |

| Catalyst | Lewis acids such as ferric chloride or aluminum chloride | Enhances cyclization efficiency |

Coupling of Halogenated Phenyl with Triazole Ring

The halogenated phenyl derivative is then coupled with the pre-formed triazole core via nucleophilic substitution or cross-coupling reactions.

Typical Procedure:

- React the halogenated phenyl derivative with the triazole precursor in the presence of a base (e.g., potassium carbonate).

- Use solvents like toluene or cyclohexane to facilitate reflux conditions.

Reaction Conditions:

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 80–120 °C | Reflux conditions improve coupling efficiency |

| Catalyst | None typically needed; cross-coupling may involve Pd catalysts if applicable | For Suzuki or Sonogashira reactions |

Final Cyclization and Purification

The key step involves cyclization to form the heterocyclic structure, often under acidic conditions with catalysts like p-toluenesulfonic acid (p-TSA). Post-reaction, the compound is purified via solvent crystallization, avoiding high-temperature distillation or nitrate salt formation.

Post-treatment:

- Cooling the reaction mixture to room temperature.

- Washing with water to remove residual acids or impurities.

- Crystallization using solvents such as tert-butyl methyl ether, ethanol, or cyclohexane.

Industrial Considerations and Environmental Aspects

Recent advances, as noted in patent CN113336715A, emphasize:

- Using Lewis acids like ferric chloride or aluminum chloride to promote cyclization without halogenating agents.

- Avoiding hazardous reagents such as bromine gas.

- Employing solvent crystallization for purification, reducing waste and energy consumption.

Summary of Key Data:

| Step | Reagents | Conditions | Yield | Environmental Notes |

|---|---|---|---|---|

| Hydrazine cyclization | Hydrazine derivatives, acids | 0–30 °C, acid/base catalysis | High | Mild, scalable |

| Halogenation | NBS, SOCl₂ | 0–25 °C | 80–85% | Safer alternatives preferred |

| Coupling | Halogenated phenyl, triazole precursor | 80–120 °C, reflux | 70–85% | Solvent choice critical |

| Cyclization | Acid catalyst | Room temp to 50 °C | >80% | Green solvents favored |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Phenyl Ring

The bromo and chloro groups on the phenyl ring enable regioselective substitution. Bromine, being a superior leaving group compared to chlorine, undergoes cross-coupling reactions under catalytic conditions.

Key Reactions:

Example : Reaction with (2,5-dimethoxypyridin-4-yl)boronic acid under Suzuki conditions replaces the bromine atom, forming a biaryl structure critical for pharmaceutical intermediates .

Functionalization at the Triazole Nitrogen

The N1-position of the triazole ring undergoes alkylation or acylation, leveraging its nucleophilic character.

Key Reactions:

Mechanistic Insight : Alkylation proceeds via an SN2 mechanism, with the base deprotonating the triazole nitrogen to enhance nucleophilicity .

Condensation and Cyclization Reactions

The triazole core participates in condensation with electrophiles to form hybrid heterocycles.

Key Reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes, EtOH (reflux) | Imine-linked triazole derivatives | 58–76% | |

| Thiolation | CS₂, NaOH, H₂O (rt) | 1,2,4-Triazole-3-thiol analogs | 63% |

Example : Condensation with 4-nitrobenzaldehyde forms a Schiff base, enhancing antimicrobial activity in derivatives .

Electrophilic Aromatic Substitution

The chloro substituent directs electrophiles to specific positions on the phenyl ring.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C) | 3-Nitro-4-chlorophenyl-triazole | 45% | |

| Sulfonation | SO₃, H₂SO₄ (60°C) | Sulfonic acid derivatives | 38% |

Note : Nitration occurs para to the chloro group due to its meta-directing effect .

Radical Reactions

Under photochemical conditions, the C–Br bond undergoes homolytic cleavage for functionalization.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Photoinduced Arylation | UV light, Ar–B(OH)₂, [Ir(ppy)₃], DMF | Diarylated triazoles | 52% |

Stability and Handling Considerations

-

Storage : Requires inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

-

Sensitivity : Degrades under prolonged exposure to moisture or strong acids/bases.

Reactivity Trends and SAR Insights

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is recognized for its potent antimicrobial properties. A review highlighted that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. For instance, compounds synthesized with 1-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole showed minimum inhibitory concentration (MIC) values comparable to or lower than standard antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

Recent studies have demonstrated the effectiveness of this compound derivatives as antifungal agents. They have been shown to inhibit fungal growth effectively in vitro against species such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring enhance antifungal activity significantly .

Anticancer Activity

Research indicates that this compound derivatives possess anticancer properties. Studies have reported that these compounds induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For example, novel triazole derivatives have been shown to inhibit cell proliferation in melanoma and breast cancer cell lines effectively .

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its potential as a pesticide. Triazole derivatives are known for their ability to inhibit fungal pathogens in crops. Research has demonstrated that this compound derivatives can act as effective fungicides against plant pathogens such as Fusarium and Botrytis species. These compounds disrupt the biosynthesis of ergosterol in fungal cells, leading to cell membrane damage and ultimately fungal death .

Herbicidal Activity

In addition to fungicidal properties, some studies suggest that triazole compounds may exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth regulation. This potential application could lead to the development of new herbicides that target weed species without harming crop plants .

Material Science Applications

Corrosion Inhibitors

Triazoles are being investigated for their use as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions. The presence of halogen atoms in this compound enhances its adsorption onto metal surfaces, providing effective protection against corrosion in various environments .

Nonlinear Optical Materials

Recent advancements have explored the nonlinear optical properties of triazole derivatives for applications in photonics and optoelectronics. The incorporation of this compound into polymer matrices has shown promise in enhancing the optical response of materials used in laser technology and telecommunications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Halogenated Derivatives

- Bromuconazole : A commercial triazole fungicide, bromuconazole shares structural similarities with the target compound through its brominated aryl group. However, its tetrahydrofurfuryl moiety enhances systemic distribution in plants, a feature absent in this compound .

- Penconazole: The dichlorophenyl-pentyl chain in penconazole improves lipophilicity, facilitating membrane penetration in fungal pathogens. In contrast, the shorter bromo-chlorophenyl group in the target compound may limit bioavailability but reduce non-target toxicity .

Bioactivity Trends

- Antifungal Activity: Derivatives with extended alkyl chains (e.g., S-alkylated triazolethiones in ) exhibit superior antifungal activity due to increased membrane permeability. For example, compound 223 (2-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3(2H)-thione) showed improved activity against Candida albicans compared to non-alkylated analogues .

- Antimycobacterial Activity: 1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazoles () demonstrated moderate activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 8–64 µg/mL. The electron-withdrawing bromo and chloro groups in the target compound may enhance similar activity through increased electrophilicity .

Pharmacokinetic and Environmental Profiles

- Toxicity : Halogenated triazoles generally exhibit low mammalian toxicity but may accumulate in aquatic systems. Penconazole, for instance, has a rat LD₅₀ > 2,000 mg/kg, suggesting a favorable safety profile for structurally related compounds .

Biological Activity

1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHBrClN

- Molecular Weight : 271.53 g/mol

Triazole derivatives often exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Antimicrobial Activity : Triazoles can disrupt cell membrane integrity in bacteria and fungi, leading to increased permeability and cell death.

- Antiproliferative Effects : Some studies have indicated that triazoles may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In a study assessing COX-1 and COX-2 inhibition:

- COX-1 IC : >100 µM

- COX-2 IC : 20.5 µM

These results suggest that the compound is a selective COX-2 inhibitor, potentially offering therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs.

Anticancer Activity

In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 12.3 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation : A recent study demonstrated that the administration of this compound in a carrageenan-induced paw edema model resulted in significant reduction of edema compared to control groups.

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this triazole led to faster recovery times and reduced bacterial load.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Reaction of 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst. After refluxing for 4 hours, the solvent is evaporated under reduced pressure, and the product is purified via column chromatography .

- Bromination of precursors (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) using Br₂ in acetic acid at 338–348 K, followed by chloroform extraction and crystallization .

Key Factors Influencing Yield:

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- X-ray crystallography is critical for determining molecular conformation. For example, the dihedral angle between the triazole and benzene rings (84.86°) was resolved using single-crystal X-ray diffraction, revealing weak C–H⋯O hydrogen bonds in the crystal lattice .

- NMR and IR spectroscopy identify functional groups and substituent positions. For analogs, ¹H/¹³C NMR and FT-IR are used to confirm bromine and chlorine substitution patterns .

Data Interpretation Tips:

- Compare experimental bond lengths/angles with computational models (e.g., DFT) to validate structural accuracy.

- Use crystallographic data (e.g., CCDC deposition numbers) for reproducibility .

Advanced: How does structural conformation influence biological activity in 1,2,4-triazole derivatives?

Methodological Answer:

The spatial arrangement of substituents directly impacts interactions with biological targets. For instance:

- Dihedral angles between aromatic rings affect binding to fungal cytochrome P450 enzymes. A smaller angle (e.g., <85°) enhances antifungal activity by optimizing steric compatibility .

- Electron-withdrawing groups (e.g., bromine, chlorine) increase electrophilicity, improving inhibition of pathogen cell wall synthesis .

Experimental Validation:

- Design analogs with varying substituents and measure IC₅₀ values against target organisms (e.g., Candida albicans). Cross-reference with crystallographic data to establish structure-activity relationships .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability .

- Purity verification : Use HPLC or mass spectrometry to confirm compound integrity (>95% purity) before biological testing .

Case Study:

A study reported divergent antifungal activities for a triazole analog. Reanalysis revealed impurities in the initial synthesis batch; repurification via preparative TLC restored consistent activity .

Advanced: What computational methods predict the compound’s reactivity and environmental fate?

Methodological Answer:

- DFT calculations model electron density maps to predict sites for nucleophilic/electrophilic attacks. For example, the bromine atom in this compound shows high electrophilicity, favoring hydrolysis in aqueous environments .

- QSAR models correlate substituent properties (e.g., Hammett constants) with biodegradation rates. Chlorine substituents increase persistence in soil, while bromine enhances photodegradation .

Validation Protocol:

- Compare computational predictions with experimental half-life measurements in environmental matrices (e.g., water, soil) .

Advanced: How to design derivatives for enhanced target specificity?

Methodological Answer:

- Fragment-based drug design : Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to reduce off-target effects while maintaining potency .

- Docking simulations : Use software like AutoDock Vina to screen derivatives against fungal CYP51. Prioritize candidates with lower binding energies (<-8 kcal/mol) .

Example:

A derivative with a 3-trifluoromethyl group showed 10× higher specificity for Aspergillus fumigatus CYP51 compared to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.